molecular formula C16H10N4O3 B8403692 4-(7-Azaindol-5-yloxy)-6,7-methylenedioxyquinazoline

4-(7-Azaindol-5-yloxy)-6,7-methylenedioxyquinazoline

Cat. No. B8403692
M. Wt: 306.27 g/mol
InChI Key: BUUMHTSWOAOARZ-UHFFFAOYSA-N
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Patent
US07268230B2

Procedure details

8-Chloro[1,3]dioxolo[4,5-g]quinazoline (100 mg, 0.48 mmol), (WO 9749688), was dissolved in dimethylacetamide (2.5 ml). 5-Hydroxy-7-azaindole (71 mg, 0.53 mmol), (prepared as described for the starting material in Example 2), and potassium carbonate (73 mg, 0.53 mmol) were added and the mixture heated to 85° C. for 3 hours. The reaction mixture was cooled, filtered and concentrated. The resulting residue was purified by column chromatography eluting with methylene chloride/methanol (91/9) to yield 4-(7-azaindol-5-yloxy)-6,7-methylenedioxyquinazoline (92 mg, 63%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step Two
Quantity
73 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[CH:10]=[C:9]3[O:12][CH2:13][O:14][C:8]3=[CH:7][C:6]=2[N:5]=[CH:4][N:3]=1.[OH:15][C:16]1[CH:17]=[C:18]2[C:22](=[N:23][CH:24]=1)[NH:21][CH:20]=[CH:19]2.C(=O)([O-])[O-].[K+].[K+]>CC(N(C)C)=O>[NH:21]1[C:22]2[C:18](=[CH:17][C:16]([O:15][C:2]3[C:11]4[C:6](=[CH:7][C:8]5[O:14][CH2:13][O:12][C:9]=5[CH:10]=4)[N:5]=[CH:4][N:3]=3)=[CH:24][N:23]=2)[CH:19]=[CH:20]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=NC=NC=2C=C3C(=CC12)OCO3
Name
Quantity
2.5 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
71 mg
Type
reactant
Smiles
OC=1C=C2C=CNC2=NC1
Step Three
Name
Quantity
73 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with methylene chloride/methanol (91/9)

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=CC(=CN=C12)OC1=NC=NC2=CC3=C(C=C12)OCO3
Measurements
Type Value Analysis
AMOUNT: MASS 92 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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